molecular formula C12H12O4 B1620166 Ethanone, 1-(4,6-dimethoxy-2-benzofuranyl)- CAS No. 97094-17-2

Ethanone, 1-(4,6-dimethoxy-2-benzofuranyl)-

Cat. No. B1620166
CAS RN: 97094-17-2
M. Wt: 220.22 g/mol
InChI Key: LJVDARVSEIAXKH-UHFFFAOYSA-N
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Description

Ethanone, 1-(4,6-dimethoxy-2-benzofuranyl)- is a natural product found in Calea jamaicensis with data available.

Scientific Research Applications

Antiviral Activity

Ethanone derivatives, specifically benzofuran compounds, have been evaluated for their antiviral properties. For instance, derivatives like 1-(7-dodecyloxy-2-benzofuranyl)ethanone showed specific activity against respiratory syncytial virus, and another derivative exhibited activity against influenza A virus (Papadaki-Valiraki et al., 1993).

Synthesis and Chemical Analysis

Significant work has been done on the synthesis of novel benzofuran derivatives, with research focusing on efficient and green synthetic procedures. For example, one study described the three-component reaction of a benzofuran derivative in water, leading to the production of novel compounds (Rostami-Charati et al., 2012).

Photochemical Studies

The photochemical reactivity of benzofuran derivatives, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been studied in various media. These studies provide insights into the compound's reactivity and potential applications in material science or photochemistry (Castellan et al., 1990).

Bioactive Compounds Discovery

Research has identified new benzofuran derivatives with biological activity. For example, a derivative isolated from Petasites hybridus showed moderate inhibitory activity on human breast cancer cells (Khaleghi et al., 2011).

Anti-Inflammatory and Cytotoxicity Studies

Benzofuran derivatives have been isolated from various natural sources and studied for their anti-inflammatory and cytotoxic properties. Such studies contribute to the development of new therapeutic agents (Chen et al., 2008).

Wound-Healing Potential

Ethanone derivatives have been synthesized and tested for their wound-healing properties. These studies are vital for developing new treatments in regenerative medicine and dermatology (Vinaya et al., 2009).

properties

CAS RN

97094-17-2

Product Name

Ethanone, 1-(4,6-dimethoxy-2-benzofuranyl)-

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(4,6-dimethoxy-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-7(13)10-6-9-11(15-3)4-8(14-2)5-12(9)16-10/h4-6H,1-3H3

InChI Key

LJVDARVSEIAXKH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2OC)OC

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2OC)OC

Other CAS RN

97094-17-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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